molecular formula C9H7F5 B6292047 2-(Pentafluoroethyl)toluene CAS No. 123524-60-7

2-(Pentafluoroethyl)toluene

Cat. No.: B6292047
CAS No.: 123524-60-7
M. Wt: 210.14 g/mol
InChI Key: ONUXZKDBDBKVQZ-UHFFFAOYSA-N
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Description

2-(Pentafluoroethyl)toluene is an organic compound with the molecular formula C9H7F5. It consists of a toluene moiety substituted with a pentafluoroethyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of the highly electronegative fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoroethyl)toluene typically involves the reaction of pentafluoroethane with a carbonyl compound in the presence of a base and an organic solvent. This reaction is facilitated by the generation of a pentafluoroethyl anion, which then reacts with the carbonyl compound . The reaction conditions often require low temperatures to stabilize the pentafluoroethyl anion, which is known to decompose at temperatures above -50°C .

Industrial Production Methods

Industrial production of this compound can be achieved using a microflow reactor, where pentafluoroethyl iodide and carbonyl compounds are reacted with methyllithium at low temperatures . This method allows for the efficient and scalable production of the compound, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoroethyl)toluene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pentafluoroethyl group to less fluorinated derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pentafluoroethyl ketones, while nitration can introduce nitro groups onto the aromatic ring .

Scientific Research Applications

2-(Pentafluoroethyl)toluene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Pentafluoroethyl)toluene exerts its effects is primarily through its interactions with other molecules via the highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability. The pentafluoroethyl group can act as an electron-withdrawing group, affecting the electron density of the aromatic ring and making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the pentafluoroethyl group on the toluene moiety. This positioning influences its chemical reactivity and makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-methyl-2-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-6-4-2-3-5-7(6)8(10,11)9(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUXZKDBDBKVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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